2-Fluoro-4-(3-methylphenyl)benzoic acid
Overview
Description
2-Fluoro-4-(3-methylphenyl)benzoic acid, also known as 3-fluoro-3’-methyl-[1,1’-biphenyl]-4-carboxylic acid, is an organic compound with the molecular formula C14H11FO2 and a molecular weight of 230.24 g/mol . This compound is characterized by the presence of a fluorine atom and a methyl group attached to a biphenyl structure, which includes a carboxylic acid functional group.
Preparation Methods
The synthesis of 2-Fluoro-4-(3-methylphenyl)benzoic acid can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another method involves the nucleophilic fluorination of 1, which can be used to prepare fluorinated benzoic acids .
Chemical Reactions Analysis
2-Fluoro-4-(3-methylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents depending on the desired transformation.
Scientific Research Applications
2-Fluoro-4-(3-methylphenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions involving fluorinated aromatic compounds.
Medicine: It may serve as a building block for the development of pharmaceutical agents.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(3-methylphenyl)benzoic acid involves its interaction with molecular targets through its functional groups. The fluorine atom and carboxylic acid group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Specific pathways and targets depend on the context of its application, such as in biochemical studies or pharmaceutical development .
Comparison with Similar Compounds
2-Fluoro-4-(3-methylphenyl)benzoic acid can be compared with other similar compounds, such as:
2-(3-Fluoro-4-methylphenyl)benzoic acid: This compound has a similar structure but with different positions of the fluorine and methyl groups.
4-Fluorobenzoic acid: This compound lacks the methyl group and has the fluorine atom directly attached to the benzene ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and reactivity.
Properties
IUPAC Name |
2-fluoro-4-(3-methylphenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-3-2-4-10(7-9)11-5-6-12(14(16)17)13(15)8-11/h2-8H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNUTPBGWJQWOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681176 | |
Record name | 3-Fluoro-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1183946-65-7 | |
Record name | 3-Fluoro-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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